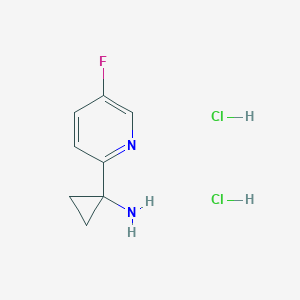

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H9FN22HCl It is a derivative of cyclopropanamine, where the cyclopropane ring is substituted with a 5-fluoropyridin-2-yl group

Vorbereitungsmethoden

The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.

Substitution Reaction: The cyclopropane ring is then substituted with a 5-fluoropyridin-2-yl group. This can be done using a nucleophilic substitution reaction where the nucleophile is the 5-fluoropyridin-2-yl group.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Analyse Chemischer Reaktionen

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:

1-(5-Chloropyridin-2-yl)cyclopropanamine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride:

1-(5-Methylpyridin-2-yl)cyclopropanamine dihydrochloride: Substitution with a methyl group, affecting the compound’s steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions.

Biologische Aktivität

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C8H10Cl2F1N

| Property | Value |

|---|---|

| Molecular Weight | 202.08 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of L1210 Mouse Leukemia Cells

A study evaluated the compound's effectiveness against L1210 mouse leukemia cells, revealing potent inhibition with IC50 values in the nanomolar range. The mechanism was suggested to involve the intracellular release of active metabolites that disrupt cellular processes essential for cancer cell survival .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest it possesses both antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

The proposed mechanism of action involves the interaction with specific molecular targets within cancer cells and pathogens. The fluoropyridine moiety is believed to enhance binding affinity to these targets, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Potent inhibition of L1210 cells (IC50 < 100 nM) |

| Antibacterial | Effective against Gram-positive bacteria (specific strains under investigation) |

| Antifungal | Moderate activity against Candida spp. |

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.

Future Directions in Research

Ongoing studies are focused on:

- In vivo efficacy: Evaluating the compound's effectiveness in animal models.

- Mechanistic studies: Understanding the detailed pathways through which it exerts its biological effects.

- Development of derivatives: Modifying the chemical structure to enhance potency and selectivity.

Eigenschaften

IUPAC Name |

1-(5-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEOEOBSMWGUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.